3,5-Dimethoxytoluene

Insecticidal fumigant toxicity Stored-product pest management Natural product pesticide

3,5-Dimethoxytoluene (DMT; orcinol dimethyl ether; CAS 4179-19-5; C₉H₁₂O₂; MW 152.19) is a symmetrically substituted dimethoxybenzene derivative belonging to the class of toluenes bearing methoxy groups at the 3- and 5-positions. It is the principal scent compound of many modern rose varieties, responsible for the characteristic 'tea scent' of Tea and Hybrid Tea roses.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 4179-19-5
Cat. No. B1218936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxytoluene
CAS4179-19-5
Synonyms3,5-dimethoxytoluene
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC)OC
InChIInChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3
InChIKeyRIZBLVRXRWHLFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxytoluene (CAS 4179-19-5): Procurement-Ready Profile of a Multifunctional Dimethoxytoluene Isomer


3,5-Dimethoxytoluene (DMT; orcinol dimethyl ether; CAS 4179-19-5; C₉H₁₂O₂; MW 152.19) is a symmetrically substituted dimethoxybenzene derivative belonging to the class of toluenes bearing methoxy groups at the 3- and 5-positions [1]. It is the principal scent compound of many modern rose varieties, responsible for the characteristic 'tea scent' of Tea and Hybrid Tea roses [2]. At ambient temperature, the compound exists as a crystalline solid (mp 61–62 °C), distinguishing it from its liquid isomeric counterparts . Commercially, it is supplied at ≥97–98% purity (GC) as a clear colorless to yellow liquid above its melting point, with a density of 1.039 g/mL at 25 °C and a boiling point of 244 °C .

Why 3,5-Dimethoxytoluene Cannot Be Replaced by Other Dimethoxytoluene Isomers in Critical Applications


Dimethoxytoluene isomers (3,4-; 2,5-; 2,4-; etc.) share an identical molecular formula (C₉H₁₂O₂) and molecular weight (152.19), yet their substitution pattern dictates profoundly different physical states, reactivity profiles, and biological recognition. The 3,5-substitution pattern creates a symmetrical, electron-rich aromatic system that is specifically recognized by the rose biosynthetic enzymes OOMT1 and OOMT2, which do not process 3,4- or 2,5-dimethoxytoluene precursors [1]. In oxidation chemistry, the 3,5-isomer yields 2-methoxy-6-methyl-1,4-benzoquinone via H₂O₂/CH₃ReO₃, a regiochemical outcome not replicable with the 3,4-isomer, which instead follows a Co/Mn/Br-catalyzed pathway to 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzoic acid [2]. Furthermore, the 3,5-isomer is a crystalline solid at room temperature (mp 61–62 °C), whereas 3,4-dimethoxytoluene (mp 22–23 °C) and 2,5-dimethoxytoluene (mp 19–21 °C) remain liquids, directly impacting handling, storage, and formulation strategies [3]. These differences render blanket interchange of dimethoxytoluene isomers scientifically invalid without re-validation of the entire experimental or production workflow.

Quantitative Comparator Evidence: 3,5-Dimethoxytoluene vs. Closest Analogs and Alternatives


Fumigant Insecticidal Potency: 3,5-Dimethoxytoluene vs. Safrole and Methyleugenol Against Stored-Product Pests

In a direct head-to-head fumigation assay, 3,5-dimethoxytoluene (3,5-DMT) demonstrated superior fumigant toxicity against Lasioderma serricorne (cigarette beetle) adults compared to both safrole and methyleugenol. The LC₅₀ of 3,5-DMT was 4.99 mg/L air, representing a 2.2-fold greater potency than methyleugenol (LC₅₀ = 10.82 mg/L air) and a 3.8-fold greater potency than safrole (LC₅₀ = 18.93 mg/L air) [1][2]. Against Liposcelis bostrychophila (booklouse), 3,5-DMT and safrole exhibited comparable potency (LC₅₀ = 0.91 and 0.83 mg/L air, respectively), both substantially more potent than methyleugenol [1].

Insecticidal fumigant toxicity Stored-product pest management Natural product pesticide

Contact Toxicity Benchmarking: 3,5-Dimethoxytoluene Approaches Phosphine-Level Potency Against Booklouse

In contact toxicity assays against Liposcelis bostrychophila, the LD₅₀ of 3,5-dimethoxytoluene (18.63 µg/cm²) was reported to be statistically indistinguishable from that of phosphine (LD₅₀ = 18.72 µg/cm²), the industry-standard fumigant [1]. Among the three phenylpropenes tested, 3,5-DMT exhibited the lowest LD₅₀ against L. bostrychophila, outperforming both safrole (LD₅₀ = 21.32 µg/cm²) and methyleugenol (LD₅₀ = 31.66 µg/cm²) [1][2].

Contact insecticide Phosphine alternative Stored-product pest

Physical State Differentiation: 3,5-DMT as a Crystalline Solid vs. Liquid Isomeric Dimethoxytoluenes at Ambient Temperature

The melting point of 3,5-dimethoxytoluene (61–62 °C) is approximately 40 °C higher than that of its closest isomer, 3,4-dimethoxytoluene (mp 22–23 °C), and approximately 42 °C higher than 2,5-dimethoxytoluene (mp 19–21 °C) [1][2]. Consequently, 3,5-DMT exists as a white to off-white crystalline solid at standard laboratory temperature (20–25 °C), whereas both 3,4-DMT and 2,5-DMT remain as free-flowing liquids under identical conditions. The boiling point follows the inverse trend: 3,5-DMT boils at 244 °C (atmospheric pressure), substantially higher than 3,4-DMT (boiling range 133–135 °C at 50 mmHg, equivalent to ~220 °C at 760 mmHg) and 2,5-DMT (218–220 °C at 751 mmHg) [1][2]. Density differences are modest but measurable: 3,5-DMT (1.039 g/mL) vs. 3,4-DMT (1.051 g/mL) vs. 2,5-DMT (1.049 g/mL) [1][2].

Physicochemical property Isomer differentiation Solid-liquid handling

Regulatory Safety Clearance: Cramer Class I Classification and RIFM Safety Assessment Confirming No Genotoxicity Concern

The Research Institute for Fragrance Materials (RIFM) safety assessment of 3,5-dimethoxytoluene cleared the compound across all evaluated human health endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, photoallergenicity, local respiratory toxicity, and environmental toxicity, with no analogs required for read-across in any category [1]. The compound received a Cramer Class I (low toxicity) classification, corroborated independently by Toxtree v2.6 and OECD QSAR Toolbox v3.2 [1]. Key physicochemical parameters relevant to exposure assessment include: Log KOW = 2.7, water solubility = 365.5 mg/L, and vapor pressure = 0.0239 mm Hg at 20 °C [1]. The worldwide volume of use is estimated at 0.1–1 metric ton per year (IFRA, 2015) [1].

Fragrance safety Toxicology Cramer classification RIFM assessment

Synthetic Accessibility: High-Yield One-Step Synthesis from Orcinol with Reproducible 82% Isolated Yield

3,5-Dimethoxytoluene is accessible via a well-characterized single-step methylation of commercially available orcinol (3,5-dihydroxytoluene) using dimethyl sulfate and potassium carbonate in acetonitrile under reflux (2.5 h). The reported isolated yield after silica gel column chromatography (hexane/ethyl acetate 5:1) is 82% (5.04 g from 5.77 g orcinol) [1][2]. This synthetic route is detailed in patent US6143764 (Kirin Beer Kabushiki Kaisha, 2000) [1]. In contrast, the synthesis of 3,4-dimethoxytoluene typically proceeds from 3,4-dihydroxytoluene or via alternative routes with yields that are less extensively benchmarked in the patent literature .

Chemical synthesis Process chemistry Orcinol methylation Scalable preparation

Procurement-Guiding Application Scenarios for 3,5-Dimethoxytoluene Based on Verified Evidence


Botanical Fumigant Discovery and Stored-Product Insect Pest Management Research

3,5-Dimethoxytoluene is a leading candidate for laboratories screening botanical alternatives to synthetic fumigants. Its LC₅₀ of 4.99 mg/L air against L. serricorne outperforms both safrole (3.8×) and methyleugenol (2.2×), while its contact LD₅₀ against L. bostrychophila (18.63 µg/cm²) is statistically equivalent to phosphine, the gold-standard fumigant [1]. Researchers developing reduced-risk stored-product protectants should prioritize 3,5-DMT over the more commonly sourced safrole or methyleugenol for L. serricorne-targeted assays, given the quantified potency advantage [1].

Rose Fragrance Biosynthesis and Floral Scent Genetic Engineering

As the defining scent compound of Tea and Hybrid Tea roses, 3,5-DMT is the essential reference standard for studies on floral volatile biosynthesis, OOMT1/OOMT2 enzymology, and metabolic engineering of scent production [2]. The compound's biosynthesis is specifically catalyzed by the sequential action of orcinol O-methyltransferases 1 and 2, whose substrate specificity is determined by a single amino acid polymorphism [2]. Laboratories investigating rose scent pathways or engineering scent production in heterologous plant systems require authentic 3,5-DMT as an analytical standard, as neither 3,4-DMT nor 2,5-DMT is recognized by the OOMT enzyme pair [3].

Precursor for 2-Methoxy-6-methyl-1,4-benzoquinone and 3,5-Dimethoxybenzoic Acid Synthesis

3,5-Dimethoxytoluene serves as a regiochemically specific precursor for the catalytic oxidation to 2-methoxy-6-methyl-1,4-benzoquinone using the H₂O₂/methyltrioxorhenium (CH₃ReO₃) system in dimethyl carbonate, a transformation that exploits the unique 3,5-substitution pattern and cannot be replicated with the 3,4-isomer, which instead yields 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzoic acid under Co/Mn/Br catalysis [4]. Medicinal chemistry and natural product synthesis groups targeting methoxy-substituted quinone intermediates should select the 3,5-isomer specifically for this oxidative pathway .

Analytical Reference Standard for GC-MS and HPLC-Based Phytochemical Profiling

The compound's well-characterized spectroscopic signature (¹H-NMR: δ 2.30, 3.76, 6.30, 6.37; refractive index: 1.5225; LogP: 2.7–2.9) and reproducible GC retention parameters make 3,5-DMT a reliable reference standard for the identification and quantification of volatile phenolic ethers in plant essential oils, particularly from Asarum species and Rosa cultivars [5]. Its Cramer Class I safety profile and established RIFM clearance further support its use as a reference material in fragrance authenticity and quality control workflows without the regulatory complications associated with higher-toxicity phenolic ethers [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethoxytoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.